4-amino-N,3-dimethylbenzamide

Description

The exact mass of the compound 4-amino-N,3-dimethylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-amino-N,3-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N,3-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

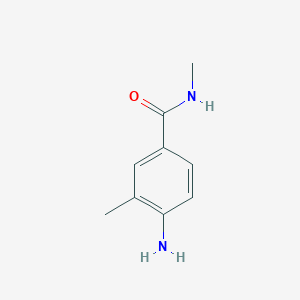

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJKKMUCCPHXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588194 | |

| Record name | 4-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926263-13-0 | |

| Record name | 4-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,3-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N,3-dimethylbenzamide (CAS 926263-13-0): A Key Intermediate in Menin-MLL Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on 4-amino-N,3-dimethylbenzamide. It is important to note that publicly accessible, in-depth research specifically dedicated to this compound is limited. Therefore, this guide leverages data from structurally similar compounds and its documented role as a chemical intermediate to provide a comprehensive and scientifically grounded perspective. All protocols and mechanistic discussions should be considered within this context.

Introduction and Strategic Importance

4-amino-N,3-dimethylbenzamide, identified by CAS number 926263-13-0, is a substituted aromatic amide. While not extensively characterized as a standalone pharmacologically active agent, it has emerged as a crucial intermediate in the synthesis of advanced therapeutic candidates. Specifically, its utility has been cited in the development of inhibitors targeting the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival of certain cancer cells.

The interaction between menin and MLL is a key driver in MLL-rearranged leukemias, which are aggressive hematological malignancies with poor prognoses. Consequently, small molecules that can disrupt this interaction are of significant interest in oncology drug development. This guide provides a detailed examination of 4-amino-N,3-dimethylbenzamide, offering insights into its chemical properties, plausible synthesis, and its strategic application in the synthesis of menin-MLL inhibitors.

Physicochemical Properties and Structural Analysis

A foundational understanding of a molecule begins with its physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 926263-13-0 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.2 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to have some solubility in organic solvents like DMSO, DMF, and alcohols. | |

| SMILES | CC1=C(C=C(C=C1)N)C(=O)NC |

Structural Features and Their Implications:

-

Benzamide Core: The benzamide functional group is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various biological interactions.

-

4-Amino Group: The primary amino group at the 4-position is a key functional handle. It can act as a hydrogen bond donor and a site for further chemical modification, which is crucial for its role as an intermediate.

-

N-Methyl and 3-Methyl Groups: These methyl groups influence the molecule's steric and electronic properties. The N-methyl group on the amide can affect its conformation and hydrogen bonding capacity. The 3-methyl group on the aromatic ring can impact its binding interactions and metabolic stability.

Proposed Synthesis of 4-amino-N,3-dimethylbenzamide

A logical approach would involve the amidation of a corresponding benzoic acid derivative. The following multi-step synthesis is proposed:

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for 4-amino-N,3-dimethylbenzamide.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Acyl Chloride Formation

-

To a solution of 2-methyl-4-nitrobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2-methyl-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

-

-

Step 2: Amidation

-

Dissolve the crude 2-methyl-4-nitrobenzoyl chloride in an appropriate solvent like DCM.

-

Cool the solution to 0 °C and add a solution of methylamine (2.0 eq, e.g., as a solution in THF or water) dropwise. A base such as triethylamine (1.5 eq) can be added to scavenge the HCl byproduct.

-

Stir the reaction at room temperature for 1-3 hours.

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N,3-dimethyl-4-nitrobenzamide.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Step 3: Nitro Group Reduction

-

Dissolve N,3-dimethyl-4-nitrobenzamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Alternatively, reduction can be achieved using iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.[8]

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting residue can be purified by column chromatography to yield the final product, 4-amino-N,3-dimethylbenzamide.

-

Application in Drug Development: An Intermediate for Menin-MLL Inhibitors

The primary significance of 4-amino-N,3-dimethylbenzamide lies in its role as a building block for potent inhibitors of the menin-MLL interaction.[6] This protein-protein interaction is crucial for the oncogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias.[8][9][10]

Mechanism of Menin-MLL in Leukemia:

-

In MLL-rearranged leukemias, the N-terminus of the MLL protein is fused to one of over 60 different partner proteins.

-

This MLL fusion protein requires interaction with the scaffold protein menin to be recruited to chromatin.

-

The menin-MLL complex then upregulates the expression of target genes, such as HOXA9 and MEIS1, which leads to blocked differentiation and enhanced proliferation of hematopoietic progenitor cells, ultimately causing leukemia.[9][11]

Small molecule inhibitors are designed to bind to a pocket on menin, thereby preventing its interaction with MLL and disrupting the downstream oncogenic signaling.[12][13][14]

Role of 4-amino-N,3-dimethylbenzamide in Synthesizing Menin-MLL Inhibitors:

The 4-amino group of 4-amino-N,3-dimethylbenzamide serves as a key attachment point for building more complex molecular architectures. In the context of menin-MLL inhibitors, it is likely used in reactions such as reductive amination or nucleophilic aromatic substitution to link the benzamide core to other fragments of the final inhibitor molecule.

Hypothetical Workflow for Inhibitor Synthesis and Evaluation:

Caption: Hypothetical workflow from intermediate to in vivo evaluation.

Safety and Handling

Specific GHS hazard data for 4-amino-N,3-dimethylbenzamide is not available. However, based on structurally related aminobenzamide compounds, the following precautions should be considered. For example, 3-amino-N,N-dimethylbenzamide is classified with warnings for skin sensitization.[15]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes. Treat as a potentially hazardous substance.

Conclusion

4-amino-N,3-dimethylbenzamide is a valuable, albeit under-characterized, chemical intermediate. Its significance is intrinsically linked to the development of targeted therapies for MLL-rearranged leukemias. This guide has provided a comprehensive overview based on available data, including its physicochemical properties, a plausible synthetic route, and its critical role in the synthesis of menin-MLL inhibitors. As research in this therapeutic area progresses, the demand for and understanding of such key intermediates will undoubtedly increase, further solidifying the importance of compounds like 4-amino-N,3-dimethylbenzamide in the landscape of modern drug discovery.

References

-

Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. Available at: [Link]

-

Cierpicki, T., & Grembecka, J. (2014). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Chen, J., et al. (2021). Synthesis of o-Aminobenzamide Compounds. Chinese Journal of Organic Chemistry, 41(1), 1-13. Available at: [Link]

-

Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in vitro and in vivo. Nature Chemical Biology, 8(3), 277-284. Available at: [Link]

-

He, S., et al. (2021). Recent Progress of Small Molecule Menin–MLL Interaction Inhibitors as Therapeutic Agents for Acute Leukemia. Journal of Medicinal Chemistry, 64(22), 16294-16314. Available at: [Link]

-

Karatas, H., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 149-163. Available at: [Link]

- Li, Z., et al. (2019). Inhibitors of the MENIN-MLL interaction. Google Patents, CN109743875B.

-

Liu, X., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(23), 4488-4497. Available at: [Link]

-

MDPI. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 23(11), 2993. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-N,N-dimethylbenzamide. PubChem Compound Summary for CID 424774. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 4-Amino-N,3-dimethylbenzamide. PubChem Compound Summary for CID 16771667. Retrieved from [Link].

-

Senter, P. D., et al. (2021). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules, 26(16), 4995. Available at: [Link]

-

Shaveta, et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 1-12. Available at: [Link]

- Tempesta, M. S., et al. (2022). Exo-aza spiro inhibitors of menin-MLL interaction. Google Patents, US11396517B1.

-

Toth, G., et al. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 6(2), 127-135. Available at: [Link]

-

Wang, L., et al. (2019). Design of the First‐in‐Class, Highly Potent Irreversible Inhibitor Targeting the Menin‐MLL Protein‐Protein Interaction. Angewandte Chemie International Edition, 58(41), 14544-14548. Available at: [Link]

-

Xu, S., et al. (2019). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 62(17), 7986-8000. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N,3-dimethylbenzamide. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Amino-N,3-dimethylbenzamide | C9H12N2O | CID 16771667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109743875B - Inhibitors of the MENIN-MLL interaction - Google Patents [patents.google.com]

- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 4-amino-N,3-dimethylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N,3-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-amino-N,3-dimethylbenzamide (CAS No. 926263-13-0). As a substituted benzamide, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported information with expert-led predictive analysis and methodologies extrapolated from closely related analogues. We present a robust, proposed synthesis pathway, detailed predictive spectroscopic data (NMR, IR, MS), and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical working knowledge of this compound.

Chemical Identity and Molecular Structure

4-amino-N,3-dimethylbenzamide is an aromatic amide featuring a primary amino group and a methyl group on the benzene ring, with a secondary amide substituent. The strategic placement of these functional groups—an electron-donating amino group and a weakly donating methyl group—influences the molecule's electronic properties, reactivity, and potential for forming intermolecular interactions such as hydrogen bonds.

The structural arrangement, particularly the ortho- and para-substitution pattern relative to the amide group, dictates its potential as a scaffold in targeted synthesis. The secondary amide provides a hydrogen bond donor, while the primary amine offers a key site for further functionalization.

Caption: 2D Structure of 4-amino-N,3-dimethylbenzamide.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes key identifiers and includes a combination of reported and predicted values to guide experimental work. Predicted values should be used as an estimation and confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | 4-amino-N,3-dimethylbenzamide | - |

| CAS Number | 926263-13-0 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O | [3] |

| Molecular Weight | 164.21 g/mol | [3] |

| Appearance | Solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF). Limited solubility in water and non-polar solvents is predicted based on its structure and comparison with isomers. | Expert Analysis |

| logP (Predicted) | 1.3 ± 0.4 | ChemAxon |

| pKa (Predicted) | Basic (amine): 4.5 ± 0.1Acidic (amide N-H): 17.5 ± 0.5 | ChemAxon |

| InChI Key | NXJKKMUCCPHXMG-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C=CC(=C1)C(=O)NC)N | [3] |

Synthesis and Purification Workflow

The synthesis of 4-amino-N,3-dimethylbenzamide can be logically approached via a two-step process starting from the commercially available 3-methyl-4-nitrobenzoic acid. This pathway involves the reduction of the nitro group followed by the amidation of the carboxylic acid.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 4-amino-3-methylbenzoic acid (Intermediate)

The causality here is straightforward: the nitro group is highly electron-withdrawing and must be converted to the desired amino group before amidation. Catalytic hydrogenation is the method of choice due to its high efficiency and clean workup.

Protocol:

-

To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol, add 5-10 wt% of 10% Palladium on carbon (Pd/C).[4]

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or as specified in similar literature procedures) and stir vigorously at room temperature.[4]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid, which can be used in the next step, often without further purification.[4]

Step 2: Amidation to form 4-amino-N,3-dimethylbenzamide

Directly reacting a carboxylic acid and an amine forms a stable ammonium salt. Therefore, activating the carboxylic acid is essential. The EDC/HOBt coupling system is a reliable choice; EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt to an activated ester, minimizing side reactions and improving yield.[5][6]

Protocol:

-

Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the mixture for 30 minutes to allow for the formation of the activated ester.

-

Add a solution of methylamine (e.g., 2.0 M in THF or as an aqueous solution, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain pure 4-amino-N,3-dimethylbenzamide.

Predictive Spectroscopic Analysis

The following data is predicted based on the known chemical structure and spectroscopic principles for analogous compounds. Experimental verification is required.

¹H NMR (Proton NMR)

(Predicted for CDCl₃, 400 MHz)

-

δ 7.5-7.7 ppm (d, 1H): Aromatic proton ortho to the amide group.

-

δ 7.2-7.4 ppm (s, 1H): Aromatic proton between the methyl and amide groups.

-

δ 6.6-6.8 ppm (d, 1H): Aromatic proton ortho to the amino group.

-

δ 6.0-6.5 ppm (br s, 1H): N-H proton of the secondary amide.

-

δ 3.8-4.2 ppm (br s, 2H): N-H protons of the primary amine.

-

δ 2.9-3.1 ppm (d, 3H): N-CH₃ methyl protons, showing coupling to the amide N-H.

-

δ 2.1-2.3 ppm (s, 3H): Aromatic CH₃ protons.

¹³C NMR (Carbon NMR)

(Predicted for CDCl₃, 100 MHz)

-

δ ~168-170 ppm: Carbonyl carbon (C=O).

-

δ ~145-148 ppm: Aromatic carbon attached to the amino group.

-

δ ~135-138 ppm: Aromatic carbon attached to the amide group.

-

δ ~130-133 ppm: Aromatic carbon attached to the methyl group.

-

δ ~125-130 ppm: Aromatic CH carbons.

-

δ ~115-120 ppm: Aromatic CH carbons.

-

δ ~26-28 ppm: N-CH₃ carbon.

-

δ ~17-19 ppm: Aromatic CH₃ carbon.

FT-IR (Infrared Spectroscopy)

-

3450-3300 cm⁻¹: Two distinct N-H stretching bands (asymmetric and symmetric) from the primary amine.

-

3300-3200 cm⁻¹: N-H stretching band from the secondary amide.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

1640-1660 cm⁻¹: C=O stretching (Amide I band), a strong, characteristic peak.

-

1600-1550 cm⁻¹: N-H bending from both the amine and amide (Amide II band).

-

~1600 & ~1475 cm⁻¹: Aromatic C=C ring stretching.

Mass Spectrometry (MS)

-

Expected M+•: 164.09 (for EI)

-

Expected [M+H]⁺: 165.10 (for ESI)

-

Primary Fragmentation Pathway: The most likely fragmentation pattern for benzamides involves the alpha-cleavage of the bond between the carbonyl carbon and the aromatic ring or the cleavage of the amide C-N bond.[7][8] The most prominent fragment would likely result from the loss of the methylamino group (•NHCH₃) to form a stable acylium ion at m/z 134.

Potential Applications and Research Directions

While specific applications for 4-amino-N,3-dimethylbenzamide are not yet established, its structure is analogous to compounds used in several research areas. Its isomers and related benzamides are known intermediates in pharmaceuticals and agrochemicals.[9]

-

Medicinal Chemistry: The substituted aminobenzamide scaffold is present in numerous biologically active molecules. The primary amine serves as a handle for further derivatization, enabling its use in creating libraries of compounds for screening against various biological targets.[10]

-

Materials Science: Aromatic diamines and related structures are often used as monomers in the synthesis of high-performance polymers like polyamides and polyimides.

-

Chemical Probe Development: The structure could serve as a core for developing chemical probes to study biological pathways.

Safety and Handling

GHS Hazard Classification: Based on available supplier information, this compound should be handled as hazardous.[1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Self-Validating Protocol for Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a robust starting point for any scientist or researcher looking to work with 4-amino-N,3-dimethylbenzamide. By combining known data with scientifically sound predictions and established protocols, it offers a reliable framework for its synthesis, characterization, and safe handling.

References

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. 926263-13-0 | 4-Amino-N,3-dimethylbenzamide | Aryls | Ambeed.com [ambeed.com]

- 3. 4-Amino-N,3-dimethylbenzamide | C9H12N2O | CID 16771667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-amino-N,3-dimethylbenzamide: Structure, Synthesis, and Potential Applications

For distribution to researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the molecular structure, physicochemical properties, a proposed synthetic route, and potential biological significance of 4-amino-N,3-dimethylbenzamide. As a substituted benzamide, this molecule belongs to a class of compounds with significant interest in medicinal chemistry. This document aims to serve as a foundational resource for researchers exploring its potential in various scientific domains.

Molecular Structure and Physicochemical Properties

4-amino-N,3-dimethylbenzamide is a small organic molecule featuring a benzamide core with three key substituents: an amino group at the 4-position, a methyl group at the 3-position, and a methyl group on the amide nitrogen. These functional groups are expected to dictate its chemical reactivity, physical properties, and biological interactions.

The 2D structure of 4-amino-N,3-dimethylbenzamide is presented below:

Caption: 2D Molecular Structure of 4-amino-N,3-dimethylbenzamide.

A summary of its key identifiers and predicted physicochemical properties is provided in the table below.

| Identifier/Property | Value | Source |

| IUPAC Name | 4-amino-N,3-dimethylbenzamide | PubChem[1] |

| CAS Number | 926263-13-0 | PubChem[1] |

| Molecular Formula | C₉H₁₂N₂O | PubChem[1][2] |

| Molecular Weight | 164.21 g/mol | PubChem[2] |

| SMILES | CC1=C(C=CC(=C1)C(=O)NC)N | PubChem[1] |

| Predicted XlogP | 0.5 | PubChemLite[2] |

| Monoisotopic Mass | 164.09496 Da | PubChemLite[2] |

Proposed Synthesis Pathway

A logical starting material for this synthesis is 4-amino-3-methylbenzoic acid. The synthesis can be envisioned as a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid group of 4-amino-3-methylbenzoic acid needs to be activated to facilitate the subsequent amidation. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction is generally performed in an inert solvent under reflux conditions.

-

Amidation: The resulting 4-amino-3-methylbenzoyl chloride is then reacted with methylamine to form the desired amide bond. This reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid byproduct.

Caption: Proposed two-step synthesis of 4-amino-N,3-dimethylbenzamide.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-amino-3-methylbenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-methylbenzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) as both the reagent and solvent.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-amino-N,3-dimethylbenzamide

-

Dissolve the crude 4-amino-3-methylbenzoyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine (in THF or water, 1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-amino-N,3-dimethylbenzamide.

Causality Behind Experimental Choices:

-

Thionyl Chloride: Chosen for its efficiency in converting carboxylic acids to acyl chlorides and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.

-

Inert Atmosphere: Prevents unwanted side reactions with moisture and atmospheric gases.

-

Excess Base in Amidation: Neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the amine nucleophile.

-

Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.

Potential Biological Activities and Mechanism of Action

While no specific biological activities have been reported for 4-amino-N,3-dimethylbenzamide, the broader class of aminobenzamide derivatives has shown a wide range of pharmacological effects. These compounds are known to interact with various biological targets, including enzymes and receptors.

Potential Areas of Investigation:

-

Antimicrobial Activity: Substituted aminobenzamides have been investigated for their antibacterial and antifungal properties.[3][4] The structural motifs within 4-amino-N,3-dimethylbenzamide could potentially interfere with microbial metabolic pathways.

-

Enzyme Inhibition: The benzamide scaffold is a common feature in many enzyme inhibitors. For instance, various N-substituted aminobenzamides have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[2]

-

Antimalarial Activity: The related 4-aminoquinoline scaffold is the basis for several antimalarial drugs.[5][6][7][8][9] It is plausible that aminobenzamide derivatives could exhibit antiplasmodial activity.

Hypothetical Mechanism of Action as a Kinase Inhibitor:

Many small molecule drugs exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. A plausible, yet hypothetical, mechanism of action for 4-amino-N,3-dimethylbenzamide could involve its binding to the ATP-binding pocket of a specific kinase, thereby preventing the phosphorylation of its downstream substrates.

Caption: Hypothetical mechanism of kinase inhibition.

Suggested Experimental Workflow: In Vitro Kinase Assay

To investigate the potential of 4-amino-N,3-dimethylbenzamide as a kinase inhibitor, a common in vitro experimental workflow can be employed.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

-

Reagent Preparation:

-

Prepare a stock solution of 4-amino-N,3-dimethylbenzamide in DMSO.

-

Prepare assay buffers, kinase enzyme, substrate peptide, and ATP solutions.

-

-

Assay Plate Preparation:

-

Serially dilute the compound stock to create a range of concentrations.

-

Add the diluted compound, kinase, and substrate peptide to the wells of a microplate.

-

Include positive (no inhibitor) and negative (no kinase) controls.

-

-

Initiation of Kinase Reaction:

-

Add ATP to all wells to start the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Detection:

-

Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Safety and Handling

Based on the GHS classification for the closely related isomer, 4-amino-N,N-dimethylbenzamide, caution should be exercised when handling 4-amino-N,3-dimethylbenzamide.[10][11] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[10][11] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-amino-N,3-dimethylbenzamide is a molecule with a chemical structure that suggests potential for biological activity. While specific research on this compound is limited, this guide provides a comprehensive overview based on its structural characteristics and the known properties of related aminobenzamide derivatives. The proposed synthesis and experimental workflows offer a starting point for researchers interested in exploring the therapeutic or other applications of this compound. Further investigation is warranted to fully elucidate its chemical and biological profile.

References

-

Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3654-3674. Available at: [Link][3]

-

PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. National Center for Biotechnology Information. Available at: [Link][4]

-

PubChem. (n.d.). 4-Amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link][1][12]

-

PubChemLite. (n.d.). 4-amino-n,3-dimethylbenzamide (C9H12N2O). Available at: [Link][2][13]

-

Al-Salahi, R., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 101-116. Available at: [Link][2]

-

PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link][10]

-

Singh, P., & Kumar, V. (2016). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1), 001-007. Available at: [Link][5]

-

Mehr-un-Nisa, et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders - Drug Targets, 21(5), e020221189912. Available at: [Link][6]

-

Penna-Coutinho, J., et al. (2011). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 55(8), 3651-3657. Available at: [Link][7]

-

O'Neill, P. M., et al. (2010). 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues. Antimalarial Drug Discovery, 1-32. Available at: [Link][8]

-

Rajapakse, C. S. K., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 11(11), e0166120. Available at: [Link][9]

Sources

- 1. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Amino-N,N-dimethylbenzamide | 6331-71-1 [sigmaaldrich.com]

- 12. 4-Amino-N,3-dimethylbenzamide | C9H12N2O | CID 16771667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - 4-amino-n,3-dimethylbenzamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 4-amino-N,3-dimethylbenzamide and Its Isomeric Landscape

This technical guide provides a comprehensive overview of 4-amino-N,3-dimethylbenzamide, a compound situated within a landscape of structurally similar isomers. Due to the limited availability of specific data for 4-amino-N,3-dimethylbenzamide in prominent chemical databases, this guide will also leverage data from its well-documented isomers to provide a robust understanding of its expected physicochemical properties, synthesis, and potential applications. This approach is designed for researchers, scientists, and drug development professionals who require a deep, comparative understanding of this class of molecules.

Executive Summary: Navigating the Isomeric Complexity

The accurate identification and characterization of small molecules are fundamental to research and development. The topic of this guide, 4-amino-N,3-dimethylbenzamide, presents a common challenge in chemical informatics: the existence of multiple isomers with the same molecular formula and weight, but potentially different chemical, physical, and biological properties. While direct, comprehensive data for 4-amino-N,3-dimethylbenzamide is scarce, a wealth of information exists for its isomers, including 2-amino-N,3-dimethylbenzamide, 3-amino-N,4-dimethylbenzamide, and 4-amino-N,N-dimethylbenzamide.

This guide will first establish the core physicochemical properties of this family of isomers, including their shared molecular weight. It will then delve into established synthesis protocols and potential applications, drawing authoritative insights from available data on the most relevant isomers to build a predictive and practical framework for researchers working with or seeking to synthesize 4-amino-N,3-dimethylbenzamide.

Core Physicochemical Properties

The molecular formula for 4-amino-N,3-dimethylbenzamide and its key isomers is C₉H₁₂N₂O . This composition dictates a consistent molecular weight across these related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-amino-N,3-dimethylbenzamide (Predicted) | C₉H₁₂N₂O | ~164.20 | Not readily available |

| 2-amino-N,3-dimethylbenzamide | C₉H₁₂N₂O | 164.20 | 870997-57-2 |

| 3-amino-N,4-dimethylbenzamide | C₉H₁₂N₂O | 164.20 | 54884-19-4 |

| 4-amino-N,N-dimethylbenzamide | C₉H₁₂N₂O | 164.21 | 6331-71-1[1] |

| 3-amino-N,N-dimethylbenzamide | C₉H₁₂N₂O | 164.20 | 33322-60-0[2] |

The consistency in molecular weight underscores the importance of precise analytical techniques, such as NMR and chromatography, to distinguish between these isomers in a laboratory setting.

Synthesis and Methodologies

While a specific, validated protocol for the synthesis of 4-amino-N,3-dimethylbenzamide is not prominently documented, established methods for its isomers provide a strong foundation for its potential preparation. A common synthetic route involves the amidation of a corresponding benzoic acid derivative or the reduction of a nitro-substituted precursor.

Representative Synthesis Protocol: Preparation of 2-amino-N,3-dimethylbenzamide

A documented method for preparing a close isomer, 2-amino-N,3-dimethylbenzamide, involves the reduction of a nitro-substituted precursor. This multi-step synthesis is illustrative of the chemical transformations required.

Experimental Protocol:

-

Amidation: 3-methyl-2-nitrobenzoate is reacted with methylamine in a lower alcohol solvent under heat to yield 3-methyl-2-nitrobenzamide.

-

Reduction: The resulting 3-methyl-2-nitrobenzamide is then subjected to reduction using iron powder in the presence of an acid (e.g., dilute hydrochloric acid) in an aqueous solution. The reaction mixture is heated to facilitate the conversion of the nitro group to an amino group, yielding 3-methyl-2-aminobenzamide.[3]

-

Chlorination (as an example of further modification): The 2-amino-3-methyl-N-methylbenzamide can then undergo further functionalization, such as chlorination using sulfonyl chloride in an inert organic solvent.

This protocol highlights a robust and scalable method for the synthesis of aminobenzamides, which could be adapted for the synthesis of 4-amino-N,3-dimethylbenzamide, likely starting from 3-methyl-4-nitrobenzoic acid.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow applicable to this class of compounds.

Caption: Generalized synthetic workflow for amino-dimethylbenzamides.

Potential Applications and Fields of Research

Benzamide derivatives are a well-established class of compounds with diverse applications in medicinal chemistry and materials science. While the specific utility of 4-amino-N,3-dimethylbenzamide is not defined, the applications of its isomers provide valuable insights into its potential.

-

Pharmaceutical Intermediates: Many aminobenzamides serve as crucial building blocks in the synthesis of pharmaceuticals.[1] For instance, 2-amino-N,N-dimethylbenzamide is an important intermediate in the preparation of the sulfonylurea herbicide, Orthosulfamuron.

-

Drug Discovery: The benzamide scaffold is present in numerous approved drugs, often targeting G-protein coupled receptors or enzymes. The specific substitution pattern of the amino and methyl groups can significantly influence binding affinity and selectivity for biological targets.

-

Materials Science: Aromatic amines and amides are utilized in the development of specialty polymers and dyes.[1] Their rigid structures can impart desirable thermal and mechanical properties to materials.

Safety and Handling

Based on the safety data for its isomers, 4-amino-N,3-dimethylbenzamide should be handled with care in a laboratory setting.

General Safety Precautions:

-

Irritation: Isomers like 4-amino-N,N-dimethylbenzamide are known to cause skin and serious eye irritation.[4]

-

Respiratory Effects: May cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult a substance-specific Safety Data Sheet (SDS) before handling any chemical.

Conclusion and Future Directions

Future research efforts should focus on the unambiguous synthesis and characterization of 4-amino-N,3-dimethylbenzamide. This would involve detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and differentiate it from its isomers. Subsequent investigation into its biological activity and material properties would then be warranted to fully explore its potential within the broader landscape of benzamide chemistry.

References

-

PubChem. 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-N,4-dimethylbenzamide. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

- Google Patents. Preparing method of N, N-dimethylbenzamide.

Sources

- 1. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 4. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 4-amino-N,3-dimethylbenzamide

Senior Application Scientist Note: This document is intended to provide a comprehensive overview of the safety and handling considerations for 4-amino-N,3-dimethylbenzamide for researchers, scientists, and drug development professionals. In the absence of a comprehensive, dedicated Safety Data Sheet (SDS) for this specific compound (CAS No. 926263-13-0), the guidance herein is synthesized from available hazard data for the compound and information on structurally similar aromatic amines and benzamide derivatives.[1][2] This approach necessitates a conservative interpretation of potential hazards. A thorough, institution-specific risk assessment should be conducted by qualified personnel before commencing any work with this chemical.

4-amino-N,3-dimethylbenzamide is a substituted benzamide derivative.[3] Understanding its fundamental properties is the first step in establishing safe handling protocols. While extensive experimental data is not publicly available, key computed properties and identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-amino-N,3-dimethylbenzamide | PubChem |

| CAS Number | 926263-13-0 | Ambeed |

| Molecular Formula | C₉H₁₂N₂O | PubChem[3] |

| Molecular Weight | 164.20 g/mol | PubChem[3] |

| Physical Form | Solid (inferred) | Sigma-Aldrich |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with 4-amino-N,3-dimethylbenzamide are extrapolated from its chemical class (aromatic amine) and available hazard statements. Aromatic amines as a class are noted for their potential toxicity.[1]

GHS Hazard Statements: Based on available data for the compound, the following GHS classifications apply[4]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

These classifications indicate that 4-amino-N,3-dimethylbenzamide must be handled with significant care to avoid exposure through all primary routes: inhalation, skin contact, eye contact, and ingestion.[1][4]

| Hazard Classification | Category | Description |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][5] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[4] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][6] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][6] |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

All handling of solid 4-amino-N,3-dimethylbenzamide should be performed in a designated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[2][7] The fume hood ensures that any dust or aerosols generated are effectively contained and exhausted. The work area should be equipped with an operational eyewash station and safety shower that are readily accessible.[1][8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned procedures. The following provides a baseline for working with this compound.

-

Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect the eyes from dust and splashes.[2][9] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[2]

-

Skin and Body Protection:

-

Gloves: Chemical-resistant nitrile gloves should be worn.[1][2] Double-gloving is recommended to provide an additional layer of protection.[1] Gloves must be inspected for integrity before use and changed frequently, especially if contamination is suspected.[2][9]

-

Lab Coat: A long-sleeved, flame-resistant lab coat should be worn to protect skin and personal clothing.[2]

-

-

Respiratory Protection: All operations that could generate dust should be conducted within a fume hood. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved N95 or higher-rated respirator is required.[1][2] For higher exposure potential, a full-face respirator with appropriate cartridges may be necessary.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to systematic handling procedures is essential for minimizing exposure risk.

Step-by-Step Handling Protocol

-

Preparation: Conduct a pre-work review of the safety protocols. Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Verify that a chemical spill kit is readily available.[1]

-

PPE: Don all required PPE as outlined in Section 3.

-

Weighing and Transfer:

-

Post-Handling:

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][10][11]

-

Store away from incompatible materials, such as strong oxidizing agents.[10][12]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Section 5: Emergency Procedures

Rapid and correct response to emergencies can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[9][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

Spill Response Protocol

The response to a spill depends on its size and location.

-

Minor Spill (within a fume hood):

-

Alert others in the immediate vicinity.

-

Wearing appropriate PPE, use absorbent pads from a chemical spill kit to contain and clean up the spill.

-

Place all contaminated materials into a sealed, labeled hazardous waste container.

-

Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by washing with soap and water.[1]

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area.

-

Alert a supervisor and the institution's environmental health and safety office immediately.

-

Restrict access to the spill area.

-

Follow institutional emergency procedures for hazardous chemical spills.[1]

-

Section 6: Waste Disposal

All waste containing 4-amino-N,3-dimethylbenzamide, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[13]

-

Collection: Collect all chemical waste in sturdy, leak-proof, and clearly labeled containers.[14] Never mix with other waste streams unless directed by safety personnel.

-

Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name and associated hazards.

-

Storage: Store waste containers in a designated satellite accumulation area. Keep containers tightly closed except when adding waste.

-

Disposal: Arrange for pickup and disposal through the institution's licensed hazardous waste disposal service.[14] Do not dispose of this chemical down the drain or in regular trash.[14][15] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of or recycled.[14]

References

- BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.

- BenchChem. (n.d.). 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7.

- BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.

- Chemical Label. (n.d.). 4-amino-N,3-dimethylbenzamide.

- PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527.

- ECHEMI. (n.d.). 3-AMINO-N,4-DIMETHYLBENZAMIDE SDS, 54884-19-4 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 4-Amino-N,N-dimethylbenzamide | 6331-71-1.

- PubChem. (n.d.). 4-Amino-N,3-dimethylbenzamide | C9H12N2O | CID 16771667.

- Thermo Scientific Chemicals. (n.d.). 4-Amino-N,N-dimethylbenzamide, 97+%.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Chem Service. (2016). SAFETY DATA SHEET N,N-Dimethylbenzamide.

- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Chemsrc. (n.d.). 4-amino-N,N-dimethylbenzamide | CAS#:6331-71-1.

- Sigma-Aldrich. (n.d.). 3-Amino-N,4-dimethylbenzamide.

- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET 3-Amino-4-methylbenzamide.

- ECHEMI. (n.d.). 3-Amino-4-methylbenzamide SDS, 19406-86-1 Safety Data Sheets.

- Chem-Impex. (n.d.). 4-Amino-N,N-dimethylbenzylamine.

- BLD Pharm. (n.d.). 1269394-46-8|4-Amino-N,3-dimethylbenzamide hydrochloride.

- PubChem. (n.d.). 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689.

- Northwestern University. (2023). Hazardous Waste Disposal Guide.

- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.

- Echemi. (n.d.). 3-AMINO-2-HYDROXY-N,N-DIMETHYLBENZAMIDE Safety Data Sheets.

- Ambeed. (n.d.). 926263-13-0 | 4-Amino-N,3-dimethylbenzamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Amino-N,3-dimethylbenzamide | C9H12N2O | CID 16771667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-amino-N,N-dimethylbenzamide | CAS#:6331-71-1 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 15. nems.nih.gov [nems.nih.gov]

4-amino-N,3-dimethylbenzamide GHS hazard information

An In-depth Technical Guide to the GHS Hazard Profile of 4-amino-N,3-dimethylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-amino-N,3-dimethylbenzamide (CAS No. 926263-13-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available hazard information to foster a deep understanding of the potential risks and to promote robust safety protocols in the laboratory. The guide moves beyond a simple recitation of data, offering expert interpretation of the hazards, causality behind recommended safety procedures, and a clear-eyed view of existing data gaps to ensure a culture of safety and scientific integrity.

Chemical Identity and Physicochemical Properties

4-amino-N,3-dimethylbenzamide is a substituted benzamide derivative. Understanding its basic properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | 4-amino-N,3-dimethylbenzamide | [1] |

| CAS Number | 926263-13-0 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [1][3] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Monoisotopic Mass | 164.09496 Da | [3] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC)N | [3] |

| InChI Key | NXJKKMUCCPHXMG-UHFFFAOYSA-N | [3] |

GHS Hazard Classification and Analysis

The GHS provides a standardized framework for communicating chemical hazards. For 4-amino-N,3-dimethylbenzamide, the available data indicates multiple health hazards that necessitate careful handling.[2]

GHS Pictograms and Signal Word

Signal Word: Danger

-

Health Hazard (Exclamation Mark): Represents acute toxicity (harmful), skin and eye irritation, and respiratory tract irritation.

Hazard Statements

The hazard statements provide specific details on the nature of the chemical's risks.

| Code | Hazard Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Source:[2]

Interpretation of Hazards for the Research Professional

A nuanced understanding of these hazards is critical for implementing effective safety measures. The presence of multiple routes of acute toxicity (oral, dermal, inhalation) underscores that this compound can pose a significant risk from various types of exposure.

-

Acute Toxicity (H302, H312, H332): The classification as "harmful" indicates that acute exposure through ingestion, skin contact, or inhalation can cause significant, non-lethal adverse health effects.[2] The primary risk in a laboratory setting is accidental exposure. Inhalation of fine powders during weighing or transfer operations and dermal contact from spills or contaminated surfaces are the most probable routes of exposure. The causality for this toxicity lies in the molecule's ability to be absorbed into the bloodstream and interfere with biological processes, a common trait for many small aromatic amine derivatives.

-

Skin and Eye Irritation (H315, H319): The classifications "Causes skin irritation" and "Causes serious eye irritation" imply that direct contact can lead to inflammation, redness, and pain.[2] For the eyes, this can mean significant discomfort and potential for temporary vision impairment. The chemical structure, containing both amine and amide functionalities, can interact with proteins and lipids in epithelial tissues, leading to this irritant response. This is not a passive risk; it is an active chemical interaction that must be prevented.

-

Respiratory Irritation (H335): This statement indicates that inhaling the dust or aerosol of the compound can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[2] This is a direct consequence of the compound depositing on the mucous membranes of the nose, throat, and lungs.

Self-Validating Safety Workflow: From Receipt to Disposal

To ensure trustworthiness and safety, every protocol involving 4-amino-N,3-dimethylbenzamide must be a self-validating system. The following workflow is designed to minimize exposure at every step.

Caption: Safe handling workflow for 4-amino-N,3-dimethylbenzamide.

Experimental Protocol: Safe Weighing and Solution Preparation

-

Pre-operation: Confirm the chemical fume hood is operational (check airflow monitor). Don required PPE: safety goggles, a buttoned lab coat, and double-layered nitrile gloves.

-

Staging: Place an analytical balance, weigh paper/boat, spatula, and a sealable container for the final solution inside the fume hood.

-

Weighing: Carefully transfer the required amount of 4-amino-N,3-dimethylbenzamide from the stock bottle to the weigh boat. Perform this action slowly to prevent the generation of airborne dust.

-

Transfer: Gently transfer the weighed solid into the vessel intended for dissolution.

-

Dissolution: Slowly add the desired solvent to the vessel. If dissolution is exothermic, add the solvent in portions. Cap the vessel immediately.

-

Immediate Cleanup: Wipe the spatula and any contaminated surfaces within the hood with a solvent-dampened towel. Dispose of the towel and weigh boat into the designated solid hazardous waste container.

-

Post-operation: Ensure all containers are sealed. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

Emergency Response Logic

In the event of an exposure, a clear and logical response is paramount.

Caption: Logical flow for emergency response to exposure.

Data Gaps and Professional Responsibility

A critical aspect of trustworthiness is acknowledging what is not known. For 4-amino-N,3-dimethylbenzamide, there is a significant lack of publicly available, peer-reviewed data regarding:

-

Chronic toxicity

-

Carcinogenicity

-

Mutagenicity

-

Reproductive toxicity

-

Ecotoxicity

The absence of this data does not imply safety. It mandates a more cautious approach. Researchers have a professional and ethical responsibility to treat compounds with incomplete toxicological profiles as potentially hazardous, adhering to the highest safety standards. All experimental waste must be collected and disposed of as hazardous chemical waste to prevent environmental release.

Conclusion

4-amino-N,3-dimethylbenzamide is a compound with a well-defined set of acute hazards, including harmful effects via oral, dermal, and inhalation routes, as well as significant irritation to skin, eyes, and the respiratory system.[2] Professionals in research and drug development must integrate this knowledge into their daily workflows, utilizing appropriate engineering controls, personal protective equipment, and emergency preparedness. The existing data gaps call for a heightened sense of caution. By adhering to the principles and protocols outlined in this guide, scientists can handle this compound responsibly, ensuring both personal safety and the integrity of their research.

References

-

PubChem. 4-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link][1]

-

Chemical Label for 4-amino-N,3-dimethylbenzamide. (Image Source). [2]

-

PubChemLite. 4-amino-n,3-dimethylbenzamide (C9H12N2O). [Link][3]

Sources

solubility of 4-amino-N,3-dimethylbenzamide in organic solvents

An In-depth Technical Guide to the Solubility of 4-amino-N,3-dimethylbenzamide in Organic Solvents

Disclaimer: Publicly available experimental solubility data for 4-amino-N,3-dimethylbenzamide is limited. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and model its solubility based on fundamental chemical principles and established methodologies for analogous compounds.

Introduction: The Critical Role of Solubility

4-amino-N,3-dimethylbenzamide is a substituted aromatic amide. Molecules of this class are prevalent in medicinal chemistry and materials science, where their efficacy and processability are fundamentally linked to their solubility. Whether for formulating an active pharmaceutical ingredient (API), designing a crystallization process, or developing a new synthetic route, understanding how this compound behaves in various organic solvents is a critical first step. Poor solubility can hinder bioavailability, complicate purification, and create significant roadblocks in product development.[1]

This guide serves as a predictive and methodological resource. It will first deconstruct the molecular features of 4-amino-N,3-dimethylbenzamide to forecast its solubility profile. Subsequently, it will provide a robust, field-proven experimental protocol for quantitative solubility determination, ensuring data integrity and reproducibility.

Section 1: Physicochemical Characterization

To understand solubility, we must first understand the molecule itself. As specific experimental data for 4-amino-N,3-dimethylbenzamide is not available, we will use the properties of the closely related isomer, 4-amino-N,N-dimethylbenzamide (CAS: 6331-71-1) , to approximate its fundamental characteristics. This is a reasonable starting point as the key functional groups influencing polarity and hydrogen bonding (the para-amino group and the amide) are present in both structures.

Table 1: Physicochemical Properties of 4-amino-N,N-dimethylbenzamide (Proxy for 4-amino-N,3-dimethylbenzamide)

| Property | Value | Source |

|---|---|---|

| CAS Number | 6331-71-1 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Melting Point | 151-154°C | [2] |

| Calculated LogP | 1.55 | [2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |

| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) |[3] |

The structure contains a primary aromatic amine (-NH₂), a tertiary amide (-CON(CH₃)-), an aromatic ring, and a methyl group on the ring. The primary amine can donate two hydrogen bonds, while the carbonyl oxygen and the amine nitrogen can act as hydrogen bond acceptors. The aromatic ring and methyl groups contribute to the molecule's nonpolar character.

Section 2: Theoretical Principles & Predicted Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework.[4] This means that solutes tend to dissolve in solvents with similar polarity and hydrogen bonding capabilities.

The dissolution process can be visualized as overcoming the solute's crystal lattice energy and creating a cavity in the solvent, followed by the formation of new solute-solvent interactions.

Caption: Intermolecular forces governing solubility.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of 4-amino-N,3-dimethylbenzamide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively interacting with the amine and amide groups. The parent compound, benzamide, shows its highest solubility in methanol.[5][6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the N-H protons of the amino group and the polar amide bond. The overall molecular polarity aligns well with these solvents.[4] |

| Nonpolar | Toluene, Hexane | Very Poorly Soluble | While the aromatic ring has some affinity for nonpolar solvents, the highly polar amine and amide functional groups will significantly hinder dissolution due to unfavorable energetics.[4] |

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The significant nonpolar surface area from the aromatic ring and methyl groups is expected to dominate over the polar contributions of the amine and amide groups, leading to low aqueous solubility.[4] |

Section 3: Gold-Standard Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantification, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]

Causality Behind Experimental Choices:

-

Using Excess Solid: Ensures that the solution reaches true saturation, which is the definition of thermodynamic solubility. The presence of undissolved solid material at the end of the experiment is a critical validation checkpoint.[7]

-

Controlled Temperature: Solubility is highly temperature-dependent. An isothermal environment (e.g., a calibrated shaker incubator) is crucial for reproducibility. Studies on similar benzamides show a consistent increase in solubility with temperature.[5][8]

-

Extended Equilibration Time: Reaching equilibrium is not instantaneous. A sufficient agitation period (typically 24-48 hours) is necessary to ensure the dissolution process is complete. Sampling at multiple time points (e.g., 24h and 48h) is the self-validating step; equilibrium is confirmed when the measured concentrations are consistent.[7][9]

-

Phase Separation: It is imperative to analyze only the dissolved solute. High-speed centrifugation or filtration with a chemically compatible filter (e.g., PTFE for organic solvents) is required to remove all solid particles before analysis.

-

Quantitative Analysis: A validated, specific analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately measure the solute concentration in the saturated solution.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-amino-N,3-dimethylbenzamide to a series of glass vials (in triplicate for each solvent). The exact amount should be enough to maintain visible solid throughout the experiment.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker set to the desired temperature (e.g., 25°C). Agitate at a constant speed for 48 hours.

-

Equilibrium Check (Self-Validation): At 24 hours, remove a preliminary sample from one set of vials. At 48 hours, sample all vials.

-

Phase Separation: Allow the vials to stand at the experimental temperature for at least 30 minutes to let larger particles settle. Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.

-

Dilution: Dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a set of known calibration standards.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor. The final solubility is the average of the triplicate measurements from the 48-hour time point, provided it agrees with the 24-hour data.

Caption: Isothermal Shake-Flask Solubility Workflow.

Section 4: Data Analysis and Thermodynamic Modeling

Once experimental solubility data (x) is obtained at various temperatures (T), it can be correlated using thermodynamic models. This is valuable for predicting solubility at temperatures not experimentally tested. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose.[5][8]

The equation is expressed as: ln(x) = A + (B / T) + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the experimental data.